molecular formula C18H36SSn2 B12844827 (3-Octylthiophene-2,5-diyl)bis(trimethylstannane)

(3-Octylthiophene-2,5-diyl)bis(trimethylstannane)

Cat. No.: B12844827
M. Wt: 522.0 g/mol
InChI Key: QYFVWNIYYFMIHW-UHFFFAOYSA-N
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Description

(3-Octylthiophene-2,5-diyl)bis(trimethylstannane): is an organotin compound that features a thiophene ring substituted with an octyl group and two trimethylstannane groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3-octylthiophene with trimethyltin chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles, such as alkyl halides or aryl halides, in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the trimethylstannane groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) in organic electronics involves its ability to form conjugated systems with high charge mobility. The trimethylstannane groups facilitate the formation of strong intermolecular interactions, enhancing the material’s electronic properties. The thiophene ring provides a stable backbone for the conjugated system, allowing efficient charge transport .

Comparison with Similar Compounds

Uniqueness: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is unique due to the presence of both an octyl group and trimethylstannane groups, which provide distinct electronic properties and potential for diverse chemical modifications. This combination makes it a valuable building block for advanced materials in organic electronics .

Properties

Molecular Formula

C18H36SSn2

Molecular Weight

522.0 g/mol

IUPAC Name

trimethyl-(3-octyl-5-trimethylstannylthiophen-2-yl)stannane

InChI

InChI=1S/C12H18S.6CH3.2Sn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;;;;;;;/h9H,2-8H2,1H3;6*1H3;;

InChI Key

QYFVWNIYYFMIHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

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